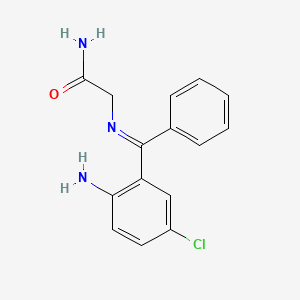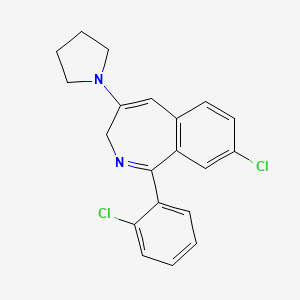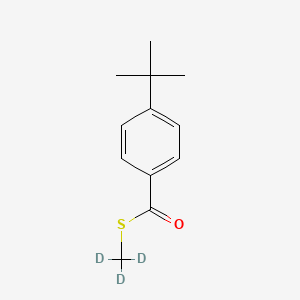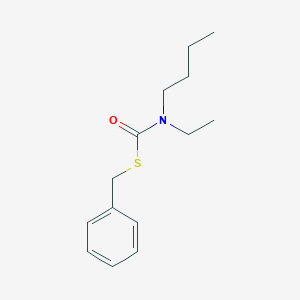![molecular formula C16H18O2S B14423837 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol CAS No. 84137-80-4](/img/structure/B14423837.png)
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring and a phenoxypropan-2-ol moiety
準備方法
The synthesis of 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol typically involves the reaction of 4-methylthiophenol with 3-phenoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
科学的研究の応用
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxypropan-2-ol moiety may interact with cellular membranes, affecting their fluidity and function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
類似化合物との比較
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol can be compared with similar compounds such as:
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]propan-1-one: This compound has a similar sulfanyl group but differs in the presence of a ketone group instead of a phenoxypropan-2-ol moiety.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound features a sulfinyl group and a tetrazole ring, offering different chemical and biological properties.
1-Methyl-4-[(4-methylphenyl)sulfanyl]benzene: This compound has a simpler structure with a sulfanyl group attached to a benzene ring.
特性
CAS番号 |
84137-80-4 |
|---|---|
分子式 |
C16H18O2S |
分子量 |
274.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfanyl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H18O2S/c1-13-7-9-16(10-8-13)19-12-14(17)11-18-15-5-3-2-4-6-15/h2-10,14,17H,11-12H2,1H3 |
InChIキー |
PMNWFCRYJDPACM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC(COC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)

![Trimethyl[(thiophen-2-yl)oxy]silane](/img/structure/B14423768.png)
![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)

![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
silane](/img/structure/B14423789.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)



